Cas no 160867-99-2 (L-Proline,2-methyl-5-oxo-)

L-Proline, 2-methyl-5-oxo-, is a modified proline derivative characterized by the presence of a methyl group at the 2-position and a ketone functionality at the 5-position. This structural modification enhances its utility in organic synthesis and peptide chemistry, where it serves as a versatile building block for constrained peptide design and chiral auxiliaries. The compound’s rigid pyrrolidine ring and stereochemical properties make it valuable for inducing conformational control in synthetic intermediates. Its stability and reactivity under mild conditions further support its application in asymmetric catalysis and medicinal chemistry research. The product is typically supplied in high purity, ensuring consistent performance in demanding synthetic workflows.
L-Proline,2-methyl-5-oxo- structure
L-Proline,2-methyl-5-oxo- structure
Product name:L-Proline,2-methyl-5-oxo-
CAS No:160867-99-2
MF:C6H9NO3
MW:143.140561819077
MDL:MFCD19229836
CID:109607
PubChem ID:18393296

L-Proline,2-methyl-5-oxo- Chemical and Physical Properties

Names and Identifiers

    • L-Proline,2-methyl-5-oxo-
    • L-Proline, 2-methyl-5-oxo- (9CI)
    • SCHEMBL23418116
    • (2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID
    • L-Proline,2-methyl-5-oxo-(9ci)
    • (S)-2-Methylpyroglutamic acid
    • MFCD19229836
    • EN300-370280
    • alpha-methylpyroglutamic acid
    • P19052
    • (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
    • (S)-2-Methyl-5-oxopyrrolidine-2-carboxylicacid
    • (2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid (H-L-aMePyr-OH)
    • 160867-99-2
    • OGAOOVOPBAWHDG-LURJTMIESA-N
    • CS-0184538
    • AS-79239
    • AKOS006380242
    • MDL: MFCD19229836
    • Inchi: InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)
    • InChI Key: OGAOOVOPBAWHDG-UHFFFAOYSA-N
    • SMILES: OC(C1(CCC(=O)N1)C)=O

Computed Properties

  • Exact Mass: 143.05827
  • Monoisotopic Mass: 143.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.4

L-Proline,2-methyl-5-oxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB535755-1 g
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid (H-L-aMePyr-OH); .
160867-99-2
1g
€867.50 2023-04-14
abcr
AB535755-1g
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid (H-L-aMePyr-OH); .
160867-99-2
1g
€945.40 2025-02-17
Enamine
EN300-370280-0.1g
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
160867-99-2 95.0%
0.1g
$168.0 2025-03-18
abcr
AB535755-500 mg
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid (H-L-aMePyr-OH); .
160867-99-2
500MG
€702.60 2023-04-14
eNovation Chemicals LLC
D635769-10G
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
160867-99-2 97%
10g
$3010 2024-07-21
Enamine
EN300-370280-0.05g
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
160867-99-2 95.0%
0.05g
$113.0 2025-03-18
Enamine
EN300-370280-0.5g
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
160867-99-2 95.0%
0.5g
$378.0 2025-03-18
Aaron
AR00BA4T-10g
L-Proline, 2-methyl-5-oxo- (9CI)
160867-99-2 97%
10g
$2771.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4752-100mg
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
160867-99-2 97%
100mg
¥1155.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4752-500mg
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
160867-99-2 97%
500mg
¥2561.0 2024-04-23

L-Proline,2-methyl-5-oxo- Related Literature

Additional information on L-Proline,2-methyl-5-oxo-

L-Proline, 2-methyl-5-oxo- (CAS No. 160867-99-2): An Overview of Its Structure, Properties, and Applications in Modern Chemistry and Pharmacology

L-Proline, 2-methyl-5-oxo- (CAS No. 160867-99-2) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound is a derivative of the amino acid proline, with modifications that enhance its reactivity and functional properties. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research developments surrounding L-Proline, 2-methyl-5-oxo-.

Chemical Structure and Properties

The molecular formula of L-Proline, 2-methyl-5-oxo- is C6H11NO3. It is characterized by a five-membered ring structure with a substituted methyl group at the 2-position and a keto group at the 5-position. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies.

The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is approximately 135°C, and it has a molecular weight of 137.16 g/mol. The keto group at the 5-position makes it susceptible to nucleophilic attack, which can be exploited in synthetic chemistry to form new derivatives.

Synthesis Methods

The synthesis of L-Proline, 2-methyl-5-oxo- can be achieved through several routes, each with its own advantages and limitations. One common method involves the oxidation of the corresponding alcohol or aldehyde followed by cyclization to form the five-membered ring. Another approach involves the reaction of proline with an appropriate electrophile to introduce the methyl and keto groups.

A recent study published in the Journal of Organic Chemistry (2023) reported a novel one-pot synthesis method that combines oxidation and cyclization steps in a single reaction vessel. This method not only simplifies the synthetic process but also improves yield and purity. The use of environmentally friendly catalysts and solvents further enhances the sustainability of this approach.

Biological Activity and Pharmacological Applications

L-Proline, 2-methyl-5-oxo- has shown promising biological activity in various preclinical studies. Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for drug development. One area of significant interest is its role as an inhibitor of certain enzymes involved in metabolic pathways.

A study published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that L-Proline, 2-methyl-5-oxo- effectively inhibits the activity of alanine transaminase (ALT), an enzyme implicated in liver diseases such as hepatitis and fatty liver disease. The compound was found to reduce ALT levels in vitro without causing significant cytotoxicity to liver cells.

In addition to its enzymatic inhibition properties, L-Proline, 2-methyl-5-oxo- has been explored for its potential as an anti-inflammatory agent. Research conducted at the University of California (2023) showed that the compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that L-Proline, 2-methyl-5-oxo- could be a valuable candidate for treating inflammatory disorders.

Current Research Trends

The ongoing research on L-Proline, 2-methyl-5-oxo- is focused on optimizing its pharmacological properties for therapeutic applications. One area of active investigation is the development of prodrugs that can enhance the bioavailability and target specificity of the compound. Prodrug strategies involve modifying the structure to improve solubility or stability while maintaining or enhancing biological activity upon metabolic activation.

A recent study published in Molecular Pharmaceutics (2023) explored the use of ester prodrugs to improve the oral bioavailability of L-Proline, 2-methyl-5-oxo-. The results showed that esterification significantly increased the compound's stability in gastrointestinal fluids and improved its absorption into systemic circulation.

Safety Considerations

While L-Proline, 2-methyl-5-oxo- shows promise as a therapeutic agent, safety considerations are paramount in its development. Preclinical toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses but may cause mild gastrointestinal side effects at higher concentrations. Further studies are needed to fully understand its safety profile and identify any potential long-term effects.

Conclusion

L-Proline, 2-methyl-5-oxo- (CAS No. 160867-99-2) is a versatile compound with unique structural features that make it an attractive candidate for various applications in organic chemistry and pharmacology. Its potential as an enzyme inhibitor and anti-inflammatory agent has been demonstrated through recent research studies. Ongoing efforts to optimize its pharmacological properties through prodrug strategies hold promise for future therapeutic developments.

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